molecular formula C11H13N3 B2769114 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine CAS No. 956704-66-8

2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine

Cat. No.: B2769114
CAS No.: 956704-66-8
M. Wt: 187.246
InChI Key: QVDPRDMFHSTLOH-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine typically involves the reaction of a pyrazole derivative with a phenyl group. One common method involves the condensation of a pyrazole aldehyde with acetophenone in the presence of a base such as activated barium hydroxide . The reaction is carried out at room temperature, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine can be compared with other similar compounds, such as:

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

These compounds share a similar phenylpyrazole structure but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

2-(4-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPRDMFHSTLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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